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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cell-penetrating peptide ReACp53, a

promising therapeutic agent designed to rescue the function of the tumor suppressor protein

p53. By inhibiting the aggregation of mutant p53, ReACp53 restores its native conformation

and reactivates its downstream signaling pathways, leading to cancer cell death and reduced

proliferation. This document details the experimental validation of its cell-penetrating properties,

its mechanism of action, and its effects on cancer cells, presenting key quantitative data,

detailed experimental protocols, and visual representations of the underlying biological

processes.

Core Mechanism of Action
ReACp53 is a cell-penetrating peptide designed to specifically inhibit the amyloid-like

aggregation of mutant p53.[1] Many cancer-associated mutations in the TP53 gene lead to a

destabilized p53 protein that is prone to aggregation.[1][2] These aggregates not only lead to a

loss of p53's tumor-suppressive function but can also exert dominant-negative effects over the

remaining wild-type p53 and gain new oncogenic functions.[3]

ReACp53 is designed to bind to the aggregation-prone segment of p53 (residues 252-258),

which becomes exposed in the unfolded mutant protein.[1][3] By masking this segment,

ReACp53 prevents the self-assembly of p53 into inactive amyloid aggregates.[1] This

intervention shifts the conformational equilibrium of mutant p53 back towards a soluble, wild-
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type-like state, allowing it to re-enter the nucleus, bind to DNA, and transcriptionally activate its

target genes involved in apoptosis and cell cycle arrest.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

efficacy of ReACp53 in various cancer models.

Table 1: Cellular Response to ReACp53 Treatment

Cell Line/Model Parameter Value Reference

OVCAR3 (ovarian

cancer)

EC50 for cell viability

reduction

Dependent on serum

concentration
[1]

S1 GODL (ovarian

cancer)

EC50 for cell viability

reduction

Concentration-

dependent
[1]

HGSOC Primary Cells
Reduction in cells with

p53 puncta
To 5-20% of total cells [1]

HGSOC Primary Cells
Increase in cells with

nuclear p53

To 70-100% of total

cells
[1]

C4-2, CWRR1,

DU145 (prostate

cancer)

Decrease in DNA

synthesis (BrdU)
Significant reduction [4]

OVCAR3 Xenografts
Increase in p21

transcription
Significant [5]

OVCAR3 Xenografts
Increase in MDM2

transcription
Significant [5]

Table 2: In Vivo Efficacy of ReACp53
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Animal Model Treatment Outcome Reference

OVCAR3 Xenografts
15 mg/kg daily IP

injections

Reduced proliferative

index (Ki67)
[6]

S1 GODL Xenografts
15 mg/kg daily IP

injections
Tumor shrinkage [1]

CWRR1 Xenografts

(prostate cancer)
Not specified

Inhibition of tumor

growth
[3]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cell-

penetrating properties and biological activity of ReACp53.

Cellular Uptake of FITC-Labeled ReACp53
Objective: To visually confirm the penetration of ReACp53 into cancer cells.

Materials:

FITC-labeled ReACp53

High-grade serous ovarian carcinoma (HGSOC) primary cells or other suitable cancer cell

line

Serum-free cell culture medium

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

DAPI (4′,6-diamidino-2-phenylindole) stain

Fluorescence microscope

Protocol:
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Seed HGSOC primary cells on glass coverslips in a 24-well plate and allow them to adhere

overnight.

The following day, replace the culture medium with serum-free medium.

Add FITC-labeled ReACp53 to the cells at a final concentration of 10 µM.

Incubate the cells for 16-20 hours at 37°C in a CO2 incubator.

After incubation, gently wash the cells three times with PBS to remove any unbound peptide.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for

nuclear counterstaining.

Visualize the cells using a fluorescence microscope. Green fluorescence (FITC) inside the

cells and nucleus indicates successful penetration of ReACp53.[1]

Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following ReACp53 treatment.

Materials:

ReACp53 peptide

OVCAR3 or S1 GODL cells

Complete cell culture medium

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:
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Seed OVCAR3 or S1 GODL cells in 6-well plates and grow to approximately 70-80%

confluency.

Treat the cells with varying concentrations of ReACp53 (e.g., 0, 5, 10, 20 µM) for 48 hours.

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are

considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or

necrotic.[1]

Western Blotting for p53 Pathway Proteins
Objective: To assess the effect of ReACp53 on the expression of p53 and its downstream

target proteins.

Materials:

ReACp53 peptide

Cancer cell lines (e.g., OVCAR3, C4-2, CWRR1)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against p53, p21, Cyclin E, and GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Treat cells with the desired concentration of ReACp53 for the specified time (e.g., 48 hours).

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.[4]

Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to

ReACp53's mechanism of action and experimental evaluation.
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Caption: Mechanism of action of ReACp53 in cancer cells.
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Caption: ReACp53-induced mitochondrial apoptosis pathway.
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Caption: Workflow for assessing cellular uptake of ReACp53.

Conclusion
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ReACp53 demonstrates significant potential as a therapeutic agent for cancers harboring

aggregating p53 mutations. Its ability to penetrate cancer cells, disaggregate mutant p53, and

restore its tumor-suppressive functions has been validated through a variety of in vitro and in

vivo studies. The experimental protocols and data presented in this guide provide a

comprehensive resource for researchers and drug development professionals interested in

further investigating and developing this promising anti-cancer peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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